molecular formula C15H18ClFN2O8 B3024591 3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177317-63-3

3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B3024591
CAS No.: 1177317-63-3
M. Wt: 408.76 g/mol
InChI Key: KPKFIRSUMOTULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C15H18ClFN2O8 and a molecular weight of 408.76 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 3-chloro-4-fluoroaniline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with oxalic acid to form the dioxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of 3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate.

    4-Fluoro-N-(pyrrolidin-2-ylmethyl)aniline: A structurally similar compound with potential biological activity.

    3-Chloro-N-(pyrrolidin-2-ylmethyl)aniline: Another related compound with similar synthetic routes and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxalate form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2.2C2H2O4/c12-10-6-8(3-4-11(10)13)15-7-9-2-1-5-14-9;2*3-1(4)2(5)6/h3-4,6,9,14-15H,1-2,5,7H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKFIRSUMOTULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC(=C(C=C2)F)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.